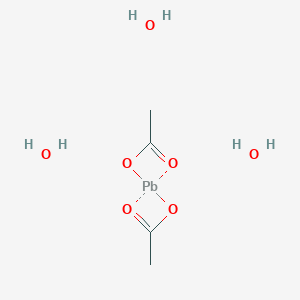
Diacetyloxylead;trihydrate
Übersicht
Beschreibung
Diacetyloxylead;trihydrate, with the molecular formula C4H12O7Pb and a molecular weight of 379 g/mol , is a lead-based compound. It is characterized by the presence of two acetoxy groups attached to a lead atom, along with three water molecules of hydration. This compound is primarily used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Diacetyloxylead;trihydrate typically involves the reaction of lead(II) acetate with acetic anhydride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired trihydrate form. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} + 3 \text{H}_2\text{O} \rightarrow \text{Pb(OCOCH}_3\text{)}_2 \cdot 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using lead acetate and acetic anhydride. The reaction is typically conducted in a reactor with precise temperature and humidity control to ensure the consistent quality of the product. The resulting compound is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions: Diacetyloxylead;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like halogens or other acylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) acetate.
Reduction: Metallic lead or lead(II) acetate.
Substitution: Various lead-based organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Diacetyloxylead;trihydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized lead-based materials and as an intermediate in the synthesis of other lead compounds.
Wirkmechanismus
The mechanism of action of Diacetyloxylead;trihydrate involves its interaction with cellular components, particularly proteins and enzymes. The lead atom can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetate trihydrate: Similar in structure but lacks the acetoxy groups.
Lead(IV) acetate: Higher oxidation state of lead with different reactivity.
Lead(II) oxide: An inorganic lead compound with distinct properties.
Uniqueness: Diacetyloxylead;trihydrate is unique due to the presence of acetoxy groups and its trihydrate form, which confer specific reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and industrial applications where other lead compounds may not be suitable.
Eigenschaften
IUPAC Name |
diacetyloxylead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O7Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















